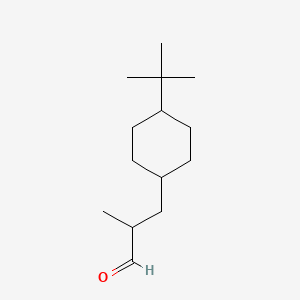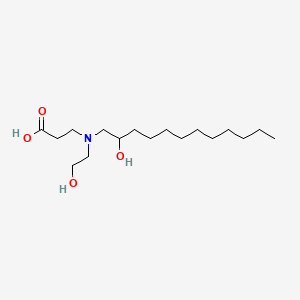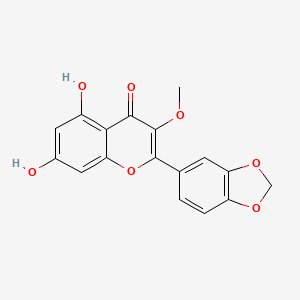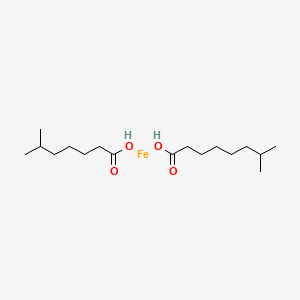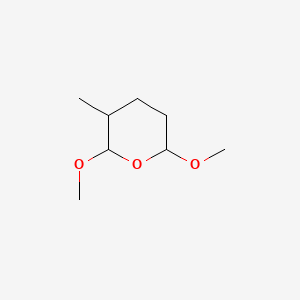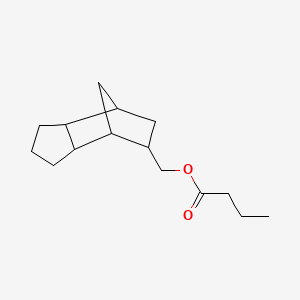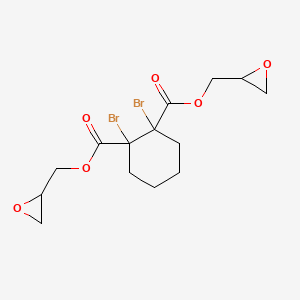
Dierbium trimagnesium dodecanitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dierbium trimagnesium dodecanitrate is a complex inorganic compound with the molecular formula Er₂Mg₃N₁₂O₃₆ It is composed of two erbium ions, three magnesium ions, and twelve nitrate ions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dierbium trimagnesium dodecanitrate typically involves the reaction of erbium nitrate and magnesium nitrate in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired compound. The general reaction can be represented as follows:
[ 2Er(NO₃)₃ + 3Mg(NO₃)₂ \rightarrow Er₂Mg₃(N₃O₉)₁₂ ]
Industrial Production Methods
Industrial production of this compound involves large-scale reactions in reactors designed to maintain optimal temperature and pressure conditions. The reactants are mixed in precise stoichiometric ratios, and the reaction mixture is continuously stirred to ensure uniformity. The product is then purified through filtration and crystallization processes to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Dierbium trimagnesium dodecanitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The nitrate ions in the compound can be substituted with other anions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like sodium chloride or potassium bromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield erbium oxide and magnesium oxide, while reduction may produce erbium metal and magnesium metal.
科学的研究の応用
Dierbium trimagnesium dodecanitrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other erbium and magnesium compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of dierbium trimagnesium dodecanitrate involves its interaction with molecular targets and pathways in biological systems. The erbium ions in the compound can interact with cellular components, leading to various biochemical effects. The magnesium ions play a role in stabilizing the compound and enhancing its solubility. The nitrate ions contribute to the overall reactivity of the compound.
類似化合物との比較
Similar Compounds
- Dierbium trimagnesium dodecachloride
- Dierbium trimagnesium dodecabromide
- Dierbium trimagnesium dodecaacetate
Uniqueness
Dierbium trimagnesium dodecanitrate is unique due to its specific combination of erbium, magnesium, and nitrate ions. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of nitrate ions makes it particularly suitable for applications requiring high reactivity and solubility.
特性
CAS番号 |
93918-73-1 |
|---|---|
分子式 |
Er2Mg3N12O36 |
分子量 |
1151.50 g/mol |
IUPAC名 |
trimagnesium;erbium(3+);dodecanitrate |
InChI |
InChI=1S/2Er.3Mg.12NO3/c;;;;;12*2-1(3)4/q2*+3;3*+2;12*-1 |
InChIキー |
DNGVCKNQCBZEET-UHFFFAOYSA-N |
正規SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Er+3].[Er+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



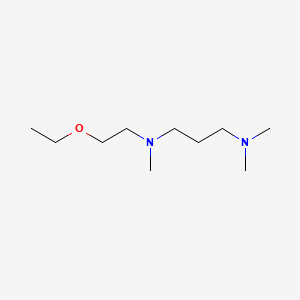
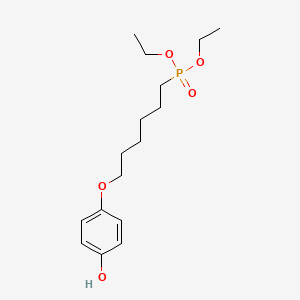


![2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12669556.png)
